2,6-Difluorobenzylzinc bromide
CAS No.: 307496-33-9
Cat. No.: VC3728853
Molecular Formula: C7H5BrF2Zn
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 307496-33-9 |
---|---|
Molecular Formula | C7H5BrF2Zn |
Molecular Weight | 272.4 g/mol |
IUPAC Name | bromozinc(1+);1,3-difluoro-2-methanidylbenzene |
Standard InChI | InChI=1S/C7H5F2.BrH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Standard InChI Key | GCXVBPCJIZAPER-UHFFFAOYSA-M |
SMILES | [CH2-]C1=C(C=CC=C1F)F.[Zn+]Br |
Canonical SMILES | [CH2-]C1=C(C=CC=C1F)F.[Zn+]Br |
Introduction
Chemical Structure and Properties
Molecular Identity
2,6-Difluorobenzylzinc bromide consists of a 2,6-difluorobenzyl group covalently bonded to zinc with bromide as the counterion. In the scientific literature, it is frequently designated as compound 23b in reaction schemes and synthetic protocols . The compound features fluorine atoms at both the 2 and 6 positions of the benzyl group, creating a symmetrical substitution pattern that influences its reactivity profile.
Physical and Chemical Properties
While specific physicochemical data for 2,6-difluorobenzylzinc bromide is limited in the available literature, its properties can be extrapolated from general characteristics of organozinc compounds and zinc bromide. Zinc bromide itself is highly soluble in water (388 g/100 mL at 0°C), has a melting point of 394°C, and exhibits hygroscopic properties . When incorporated into an organometallic species like 2,6-difluorobenzylzinc bromide, these properties are modified by the organic component. As with most organozinc reagents, 2,6-difluorobenzylzinc bromide is likely sensitive to air and moisture, necessitating handling under inert atmosphere conditions.
Synthetic Approaches
Direct Zinc Insertion
The most common approach involves direct insertion of zinc metal into the corresponding benzyl halide. For benzylzinc reagents mentioned in the literature, this process often occurs in aprotic solvents like tetrahydrofuran (THF) .
Transmetallation Approaches
Another potential route involves transmetallation from other organometallic species. The literature mentions nickel-catalyzed halogen-zinc exchange reactions using diethylzinc as a zinc source for preparing benzylzinc reagents, a procedure developed by Knochel .
Applications in Organic Synthesis
Negishi Cross-Coupling Reactions
The primary documented application of 2,6-difluorobenzylzinc bromide is in palladium-catalyzed Negishi cross-coupling reactions with heterocyclic halides.
Key Reactions and Transformations
Tynebor and colleagues employed 2,6-difluorobenzylzinc bromide (23b) in palladium-catalyzed Negishi reactions with both 2,5-dibromopyridine (44) and 3,6-dichloropyridazine (25) . These reactions produced halogenated benzylic coupling products (45a,b), which were subsequently transformed into corresponding bromo- and chlorobicyclic compounds (46a,b) through additional synthetic steps.
The reaction with 2,5-dibromopyridine yielded product 45a with a 46% yield, demonstrating the viability of this organozinc reagent in cross-coupling chemistry . These reactions typically employed tetrakis(triphenylphosphine)palladium(0) as the catalyst in THF under reflux conditions.
Development of Kinase Inhibitors
The coupling products obtained from reactions with 2,6-difluorobenzylzinc bromide served as key intermediates in the development of potential p38 MAP kinase inhibitors . The halogenated coupling products were further functionalized through nucleophilic substitution or additional transition-metal-catalyzed reactions, enabling structure-activity relationship (SAR) studies for pharmaceutical development.
The incorporation of the 2,6-difluorobenzyl moiety into these heterocyclic systems likely influenced both the biological activity and physicochemical properties of the resulting compounds. Fluorinated aromatic systems are commonly employed in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.
Reaction Mechanisms and Considerations
Negishi Coupling Mechanism
The Negishi coupling reactions employing 2,6-difluorobenzylzinc bromide follow a general catalytic cycle typical of palladium-catalyzed cross-couplings:
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Oxidative addition of the aryl halide to the Pd(0) catalyst
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Transmetallation, where the 2,6-difluorobenzyl group transfers from zinc to palladium
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Reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst
Electronic Effects
The presence of two fluorine atoms at the 2 and 6 positions creates a unique electronic environment that influences the reactivity of the benzylzinc reagent. Fluorine's high electronegativity withdraws electron density from the aromatic system, potentially affecting the rate and efficiency of the transmetallation step in the catalytic cycle.
Comparative Analysis with Other Benzylzinc Reagents
Reactivity Comparison
The literature mentions several other benzylzinc reagents, including unsubstituted benzylzinc bromide (23a) and (3-chlorobenzyl)zinc chloride (24a) . The table below compares selected reactions involving different benzylzinc reagents mentioned in the literature:
Benzylzinc Reagent | Coupling Partner | Catalyst | Product | Yield (%) |
---|---|---|---|---|
2,6-Difluorobenzylzinc bromide (23b) | 2,5-Dibromopyridine (44) | Pd(PPh₃)₄ | 45a | 46 |
2,6-Difluorobenzylzinc bromide (23b) | 3,6-Dichloropyridazine (25) | Pd(PPh₃)₄ | 45b | Not specified |
Benzylzinc bromide (23a) | 3,6-Dichloropyridazine (25) | Pd(PPh₃)₄ | 26a | Moderate to good |
(3-Chlorobenzyl)zinc chloride (24a) | 3,6-Dichloropyridazine (25) | Pd(PPh₃)₄ | 26b | Moderate to good |
This comparison highlights the versatility of various benzylzinc reagents in Negishi cross-coupling reactions with heterocyclic halides.
Synthetic Transformations of Coupling Products
Further Functionalization
The coupling products obtained from reactions with 2,6-difluorobenzylzinc bromide were subsequently transformed into bicyclic compounds of interest for pharmaceutical research. As described by Tynebor and colleagues, the halogenated benzylic coupling products 45a,b were converted to the corresponding bromo- and chlorobicyclics 46a,b in three steps . These compounds were then further functionalized through displacement of the halogen substituent by nucleophilic substitution or additional transition-metal-catalyzed reactions.
Structure-Activity Relationship Studies
The diverse array of compounds generated through these transformations enabled comprehensive structure-activity relationship studies for the development of potential p38 MAP kinase inhibitors . The 2,6-difluorobenzyl moiety likely contributed distinct electronic and steric properties to these compounds, potentially influencing their binding affinity and selectivity for the target kinase.
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